molecular formula C10H14N2O3 B8623387 {1,1-Dimethyl-2-[(4-nitrophenyl)oxy]ethyl}amine

{1,1-Dimethyl-2-[(4-nitrophenyl)oxy]ethyl}amine

Cat. No.: B8623387
M. Wt: 210.23 g/mol
InChI Key: ZLEGNRCIXSWQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1,1-Dimethyl-2-[(4-nitrophenyl)oxy]ethyl}amine is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-1-(4-nitrophenoxy)propan-2-amine

InChI

InChI=1S/C10H14N2O3/c1-10(2,11)7-15-9-5-3-8(4-6-9)12(13)14/h3-6H,7,11H2,1-2H3

InChI Key

ZLEGNRCIXSWQIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-2-methyl-1-propanol (488 g, 5.47 mol) in tetrahydrofuran (1.46 L) was added over 35 mins to a solution of potassium tert-butoxide (634 g, 5.65 mol) in tetrahydrofuran (2.95 L) at 2±3° C. The mixture was maintained at this temperature for a further 55 minutes before 4-fluoronitrobenzene (551 mL, 3.90 mol) was added over 1 hour 25 mins keeping the temperature below 10° C. The mixture was warmed to 20±3° C. and stirred for 2 hours. Water (1.95 L) and Isopropyl acetate (1.95 L) were charged to the mixture which was stirred, settled and separated. The organic phase was washed again with water (1.95 L) before 5M hydrochloric acid (1.95 L) was charged, keeping the temperature below 25° C. Isooctane (1.95 L) was added and the layers separated. 5M hydrochloric acid (322 mL) was added to the aqueous phase which was then reduced to approximately 3.9 L by vacuum distillation, causing spontaneous crystallisation, and stirred at room temperature overnight. Filtration, washing with water (2×488 mL) and drying in vacuo at around 48° C. afforded the title intermediate as a white solid (972.1 g, 72% th).
Quantity
488 g
Type
reactant
Reaction Step One
Quantity
634 g
Type
reactant
Reaction Step One
Quantity
1.46 L
Type
solvent
Reaction Step One
Quantity
2.95 L
Type
solvent
Reaction Step One
Quantity
551 mL
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
reactant
Reaction Step Three
Name
Quantity
1.95 L
Type
solvent
Reaction Step Three
Yield
72%

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